N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide is a synthetic biphenyl carboxamide derivative characterized by a 3,4-dimethoxybenzyl substituent on the amide nitrogen. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions compared to simpler alkyl or aryl substituents.
Properties
CAS No. |
6570-36-1 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H21NO3/c1-25-20-13-8-16(14-21(20)26-2)15-23-22(24)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,23,24) |
InChI Key |
ZJVKYNGLIPEWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21NO3
- Molecular Weight : 347.414 g/mol
- IUPAC Name : this compound
The compound is believed to exert its effects through several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. It has been reported to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly.
- Apoptosis Induction : The compound has been found to enhance caspase-3 activity significantly, indicating its role in promoting apoptosis in malignant cells. This was observed in studies involving breast cancer cell lines such as MDA-MB-231 .
- Microtubule Destabilization : At concentrations around 20 µM, the compound inhibits microtubule assembly by approximately 40% to 52%, suggesting its potential as a microtubule-destabilizing agent .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HCT-116 | 36 | Induces apoptosis through caspase activation |
| HeLa | 34 | Morphological changes indicative of apoptosis |
| MDA-MB-231 | 20 | Microtubule destabilization observed |
Case Studies
- Study on Breast Cancer Cells : A detailed investigation into the effects of this compound on MDA-MB-231 cells demonstrated that treatment led to significant morphological changes consistent with apoptosis. The study noted an increase in caspase-3 activity at higher concentrations (10 µM) and highlighted the compound's potential as an anticancer agent .
- Comparative Analysis with Other Compounds : In a comparative study with other anticancer agents, this compound showed superior efficacy against certain cell lines compared to established drugs like staurosporine and ethidium bromide. Its IC50 values were notably lower than those of the controls used in similar studies .
Scientific Research Applications
The compound has been studied for various biological activities, including:
- Anticancer Activity : It shows potential in inhibiting the growth of cancer cells.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Enzyme Inhibition : May inhibit enzymes involved in cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- The compound was tested against various cancer cell lines, showing significant antiproliferative effects.
These results indicate that N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7 -
Comparative Analysis with Related Compounds
A comparative study was conducted to evaluate the unique biological profile of this compound against structurally similar compounds.
Compound Name Biological Activity Notable Features 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine Moderate anticancer activity Different substituents Perampanel Anticonvulsant Distinct mechanism of action
Antimicrobial Applications
The compound also exhibits antimicrobial properties, which have been evaluated against various bacterial strains.
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields for alkyl/aryl-substituted analogs range from 50% to 84%, influenced by steric and electronic factors . The target compound’s 3,4-dimethoxybenzyl group may require optimized purification (e.g., flash chromatography) due to polar methoxy groups.
- Substituent Effects: Methoxy groups likely increase solubility compared to hydrophobic decahydronaphthyl or cyclooctyl groups.
Physicochemical Properties
Molecular weight and substituent bulkiness influence drug-likeness:
| Compound Name | Molecular Weight | Substituent Bulkiness | LogP* (Predicted) |
|---|---|---|---|
| N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide | 307.41 | High | ~5.2 |
| N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide | 378.43 | Moderate | ~3.8 |
| N-(4-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide | 315.37 | Low | ~4.1 |
| Target Compound | 377.44 | Moderate | ~3.5 |
*LogP estimated using substituent contributions.
Key Observations :
- The target compound’s molecular weight (377.44) exceeds typical drug-like thresholds but aligns with bioactive biphenyl derivatives .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety is commonly constructed using palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids. For example:
This method offers high regioselectivity and compatibility with functional groups.
Claisen-Schmidt Condensation
An alternative approach involves condensation of acetophenone derivatives with aromatic aldehydes under basic conditions (Scheme 1). For instance, 4-nitroacetophenone reacts with benzaldehyde to form a chalcone intermediate, which is hydrogenated to yield the biphenyl structure.
Optimization Note : Catalytic hydrogenation (e.g., Raney Nickel, 50 psi H₂) simultaneously reduces nitro groups and double bonds, streamlining the synthesis.
Introduction of the 3,4-Dimethoxyphenylmethyl Group
Reductive Amination
The amine intermediate, 3,4-dimethoxybenzylamine, is prepared via reductive amination of 3,4-dimethoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride:
This method achieves yields >80% and avoids harsh conditions.
Alkylation of Amines
Alternatively, alkylation of ammonia or primary amines with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) provides the desired amine. Solvents like dichloromethane or THF are employed at reflux temperatures.
Carboxamide Formation
Acyl Chloride Intermediate
The carboxylic acid ([1,1'-biphenyl]-4-carboxylic acid) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
This intermediate reacts with 3,4-dimethoxybenzylamine in anhydrous dichloromethane at 0–25°C to yield the carboxamide.
Direct Coupling Using Activating Agents
Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable direct coupling in polar aprotic solvents (DMF, DMSO):
This method avoids acidic byproducts and achieves yields of 70–85%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂ activation, amine coupling | DCM, 0–25°C, 4–6 h | 65–75 | High purity, scalable |
| EDC/HOBt Coupling | Direct activation, no intermediates | DMF, RT, 12–24 h | 70–85 | Mild conditions, fewer side products |
| One-Pot Synthesis | Sequential coupling/hydrogenation | THF, H₂ (50 psi), Raney Ni, 8 h | 60–70 | Reduced purification steps |
Challenges and Optimization
Steric Hindrance
The biphenyl group’s bulkiness can slow acyl chloride formation. Using excess SOCl₂ (1.5–2.0 eq) and prolonged reflux (6–8 h) improves conversion.
Solvent Selection
Polar solvents (DMF, DMSO) enhance carboxamide coupling efficiency but may require rigorous drying. Anhydrous THF or dichloromethane is preferred for moisture-sensitive steps.
Purification
Silica gel chromatography (eluent: 9:1 DCM/methanol) effectively separates the product from unreacted amine or acid.
Recent Advances
Q & A
Q. What are common synthetic routes for N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide?
The compound is typically synthesized via amide bond formation between [1,1'-biphenyl]-4-carboxylic acid derivatives and substituted amines. For example:
- Step 1 : Activation of the carboxylic acid using oxalyl chloride or similar agents in dichloromethane .
- Step 2 : Coupling with 3,4-dimethoxybenzylamine under basic conditions (e.g., NaHCO₃) .
- Purification : Automated flash chromatography or trituration yields the final product (50–84% yields reported for analogous compounds) .
Q. Which analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : To verify substitution patterns and amide bond formation (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Q. What pharmacological targets are associated with this compound?
Biphenyl carboxamides are explored as antagonists for transient receptor potential (TRP) channels (e.g., TRPC4/5) due to their structural mimicry of endogenous ligands . Derivatives also show potential as pro-drugs for antimicrobial or anti-inflammatory applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally similar carboxamides?
Yields depend on:
- Purification method : Trituration (84% yield) outperforms flash chromatography (50–69%) for certain analogs .
- Coupling agents : Oxalyl chloride vs. EDCl/HOBt—the former is preferred for sterically hindered amines .
- Table : Yield comparison for analogous compounds:
| Amine Substituent | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Cyclooctyl | Flash Chromatography | 50 | |
| Decahydronaphthalenyl | Trituration | 84 |
Q. How to resolve discrepancies in spectral data during structural analysis?
- NMR conflicts : Cross-validate with 2D experiments (e.g., COSY, HSQC) to confirm connectivity. For example, biphenyl coupling (J = 8–9 Hz) vs. methoxy singlet .
- MS adducts : Use high-resolution MS (HRMS) to distinguish [M+Na]+ or [M+K]+ peaks from the target [M+H]+ .
Q. What strategies guide structure-activity relationship (SAR) studies for TRP channel antagonism?
- Substituent modulation :
- Methoxy groups : Essential for TRP binding; removal reduces potency by >50% .
- Biphenyl core : Rigidity enhances receptor fit; substitution at the 3,4-positions improves selectivity .
- In vitro assays : Measure IC₅₀ against TRPC4/5 using calcium flux assays .
Q. How to design pro-drug derivatives with improved metabolic stability?
- Aminooxyacetic acid conjugation : Enhances solubility and delays hydrolysis (e.g., compound 18 in ).
- In vivo validation : Monitor plasma stability (t½ >6 hrs) and conversion rates to the active metabolite .
Q. What computational approaches predict receptor-ligand interactions?
- Docking simulations : Use TRPC4 crystal structures (PDB: 6P3A) to map key residues (e.g., Tyr521, Asp543) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates strong binding) .
Q. How to evaluate cross-species metabolic stability?
Q. How to interpret conflicting bioactivity data across studies?
- Assay variability : Normalize data to positive controls (e.g., HC-070 for TRPC4 inhibition) .
- Cellular context : TRP channel expression levels (e.g., HEK293 vs. primary neurons) significantly alter IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
